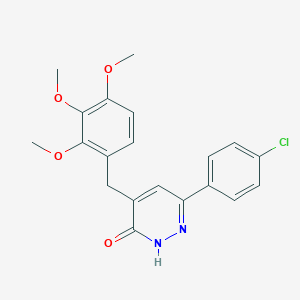
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chlorophenyl group and a trimethoxybenzyl group attached to a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through Friedel-Crafts alkylation reactions, where the aromatic ring undergoes alkylation in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
6-(4-chlorophenyl)-4-benzylpyridazin-3(2H)-one: Similar structure but lacks the trimethoxy groups.
6-(4-methoxyphenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one: Similar structure but has a methoxy group instead of a chloro group.
Uniqueness
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one is unique due to the presence of both the chlorophenyl and trimethoxybenzyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
生物活性
6-(4-Chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20ClN2O4
- CAS Number : 1017238-94-6
- Molecular Weight : 364.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been studied for its potential roles as:
- Anticancer Agent : Inhibition of specific kinases involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains and fungi.
- Anti-inflammatory Effects : Reduction of inflammatory markers in vitro and in vivo.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies
- Antimicrobial Assessment
- Anti-inflammatory Mechanism
Pharmacokinetics
Research into the pharmacokinetics of this compound indicates moderate absorption and bioavailability. Studies suggest that it undergoes hepatic metabolism with a half-life conducive to therapeutic use.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-9-6-13(18(26-2)19(17)27-3)10-14-11-16(22-23-20(14)24)12-4-7-15(21)8-5-12/h4-9,11H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDUIFQSMIEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














